KMO Inhibition Potency: 4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide vs. Ro-61-8048 and Compound 20 in the Same Enzymatic Assay
In a head-to-head study by Röver et al., 4-methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide inhibited rat kidney kynurenine 3-hydroxylase (KMO) with an IC₅₀ of 76 nM [1]. Within the same assay, the reference inhibitor Ro-61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, compound 16) exhibited an IC₅₀ of 37 nM, and the most potent congener, 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (compound 20), achieved an IC₅₀ of 19 nM [1]. The target compound is therefore a moderate-affinity KMO inhibitor within this series—less potent than Ro-61-8048 but still residing in the low-nanomolar range—providing a distinct pharmacological tool with a flattened substituent profile (methyl vs. nitro/amino/fluoro) that may confer differentiated physicochemical and off-target properties [1].
| Evidence Dimension | KMO inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 76 nM |
| Comparator Or Baseline | Ro-61-8048 (compound 16) IC₅₀ = 37 nM; Compound 20 IC₅₀ = 19 nM |
| Quantified Difference | Target compound is ~2.1-fold less potent than Ro-61-8048 and ~4.0-fold less potent than compound 20. |
| Conditions | Rat kidney kynurenine 3-hydroxylase enzyme inhibition assay; values curated in ChEMBL (CHEMBL138960) and BindingDB (BDBM50061909) from Röver et al., J. Med. Chem. 1997. |
Why This Matters
The compound occupies a specific potency tier within the KMO inhibitor series that may be preferable when complete enzyme blockade (achieved by higher-affinity analogs) is undesirable for target validation or when reduced potency must be paired with a simplified substitution pattern for synthetic tractability.
- [1] Röver, S.; Cesura, A.M.; Huguenin, P.; Kettler, R.; Szente, A. J. Med. Chem. 1997, 40, 4378–4385; BindingDB Ki Summary for BDBM50061909, IC50 = 76 nM. View Source
